N,N-dimethyl-3-(propanoylamino)benzamide
Description
N,N-Dimethyl-3-(propanoylamino)benzamide is a benzamide derivative characterized by a dimethylamino group at the amide nitrogen and a propanoylamino (propionamide) substituent at the 3-position of the benzene ring. The compound’s structure (C₁₁H₁₄N₂O₂) combines lipophilic and hydrogen-bonding functionalities, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N,N-dimethyl-3-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-11(15)13-10-7-5-6-9(8-10)12(16)14(2)3/h5-8H,4H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWSAGABCAGRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N,N-dimethyl-3-(propanoylamino)benzamide with structurally related compounds:
Structural and Functional Group Variations
*Estimated based on trifluoromethyl group’s contribution to logP.
Pharmacological Activity
- CXCR2/CXCR1 Antagonism: SCH 527123 demonstrates that bulky, electron-deficient substituents (e.g., cyclobutenedione-furan) enhance receptor binding and oral bioavailability. In contrast, the propanoylamino group in the target compound may favor hydrogen bonding but lacks the steric bulk required for high-affinity CXCR2 antagonism .
- Serotonin Receptor Modulation: GR-55562 derivatives show that dimethylamino and hydroxy groups at specific positions are critical for 5-HT₁B antagonism. The propanoylamino group in this compound could alter binding kinetics due to its flexible side chain .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in N,N-dimethyl-3-(trifluoromethyl)benzamide increases logP compared to the propanoylamino substituent, which may reduce aqueous solubility but enhance membrane permeability .
Key Research Findings and Implications
- Hydrogen-Bonding vs. Lipophilicity Trade-off: Propanoylamino-substituted benzamides may prioritize target specificity over cell permeability, whereas trifluoromethyl analogs prioritize bioavailability .
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